Lithium, [(phenylthio)methyl]- Lithium, [(phenylthio)methyl]-
Brand Name: Vulcanchem
CAS No.: 13307-75-0
VCID: VC14117886
InChI: InChI=1S/C7H7S.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1
SMILES:
Molecular Formula: C7H7LiS
Molecular Weight: 130.2 g/mol

Lithium, [(phenylthio)methyl]-

CAS No.: 13307-75-0

Cat. No.: VC14117886

Molecular Formula: C7H7LiS

Molecular Weight: 130.2 g/mol

* For research use only. Not for human or veterinary use.

Lithium, [(phenylthio)methyl]- - 13307-75-0

Specification

CAS No. 13307-75-0
Molecular Formula C7H7LiS
Molecular Weight 130.2 g/mol
IUPAC Name lithium;methanidylsulfanylbenzene
Standard InChI InChI=1S/C7H7S.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1
Standard InChI Key PEVVNTJHQRSIIP-UHFFFAOYSA-N
Canonical SMILES [Li+].[CH2-]SC1=CC=CC=C1

Introduction

Structural Characteristics and Bonding

Molecular Geometry

[(Phenylthio)methyl]lithium features a lithium atom bonded to a methyl group substituted with a phenylthio (-SPh) moiety. The Li–C bond length is expected to fall within the range of 2.1–2.3 Å, typical for alkyllithium compounds . The phenylthio group introduces significant steric bulk and electron density, influencing aggregation states. In etheral solvents, the compound likely exists as tetramers or hexamers, similar to methyllithium , with Li atoms adopting a tetrahedral or octahedral coordination geometry.

The sulfur atom’s lone pairs may participate in weak Li···S interactions, creating a pseudo-chelating effect. Computational studies on analogous systems suggest that such interactions stabilize the aggregated structure by 10–15 kcal/mol compared to non-interacting conformers .

Spectroscopic Signatures

  • <sup>1</sup>H NMR: The methyl protons adjacent to lithium are highly deshielded, resonating between δ 1.5–2.5 in THF-d<sub>8</sub> .

  • <sup>7</sup>Li NMR: A singlet near δ 0.5–1.0 indicates a symmetric Li environment in aggregated states .

  • IR Spectroscopy: Stretching vibrations for Li–C appear at 450–500 cm<sup>-1</sup>, while C–S stretches occur at 650–700 cm<sup>-1</sup> .

Synthetic Routes

Direct Metallation

The most straightforward synthesis involves deprotonating (phenylthio)methane (PhSCH<sub>3</sub>) with a strong base:

PhSCH3+n-BuLiLi[CH2SPh]+n-BuH\text{PhSCH}_3 + \text{n-BuLi} \rightarrow \text{Li[CH}_2\text{SPh]} + \text{n-BuH}

This reaction typically proceeds in >80% yield in hexane/THF mixtures at −78°C . Competitive side reactions, such as Li–S bond formation, are suppressed by using sterically hindered bases like LiTMP (lithium 2,2,6,6-tetramethylpiperidide) .

Transmetallation

An alternative route employs mercury or tin intermediates:

PhSCH2HgCl+2LiLi[CH2SPh]+LiCl+Hg\text{PhSCH}_2\text{HgCl} + 2 \text{Li} \rightarrow \text{Li[CH}_2\text{SPh]} + \text{LiCl} + \text{Hg}

This method avoids pyrophoric byproducts but requires handling toxic mercury compounds .

Reactivity and Applications

Nucleophilic Alkylation

[(Phenylthio)methyl]lithium acts as a carbon nucleophile, transferring the CH<sub>2</sub>SPh group to electrophiles:

ElectrophileProductYield (%)Conditions
R–X (X = Br, I)R–CH<sub>2</sub>SPh60–75THF, −78°C → RT
Epoxidesβ-Hydroxy sulfides50–65−78°C, 2 h
Carbonyl compoundsSecondary alcohols70–85−78°C, 1 h

The sulfur atom stabilizes adjacent negative charges, enhancing the nucleophilicity of the methyl carbon .

Reductive Elimination

Under catalytic conditions with transition metals (e.g., Pd, Ni), [(phenylthio)methyl]lithium participates in cross-coupling reactions:

Ar–X+Li[CH2SPh]Pd(PPh3)4Ar–CH2SPh+LiX\text{Ar–X} + \text{Li[CH}_2\text{SPh]} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar–CH}_2\text{SPh} + \text{LiX}

This methodology enables the synthesis of biaryl sulfides, valuable in medicinal chemistry .

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal:

  • Aggregation lowers the HOMO energy by 1.2 eV, reducing nucleophilicity.

  • The Li···S interaction distance in tetramers is 2.8–3.0 Å, weaker than covalent bonds but critical for stability .

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